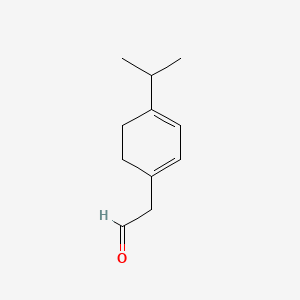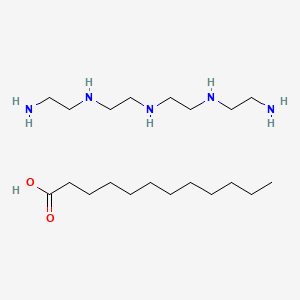![molecular formula C19H23Cl3N2 B15184063 2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride CAS No. 83658-36-0](/img/structure/B15184063.png)
2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride is a chemical compound with a complex structure that includes a chlorophenyl group, a dihydroisoquinoline moiety, and a dimethylethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride typically involves multiple steps. One common method starts with the preparation of the dihydroisoquinoline core, which can be achieved through a Pictet-Spengler reaction. This involves the condensation of a phenethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. The resulting intermediate is then subjected to further functionalization to introduce the chlorophenyl group and the dimethylethanamine chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to a fully saturated isoquinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline compounds.
Scientific Research Applications
2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine
- 2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;monohydrochloride
Uniqueness
The dihydrochloride form of 2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine is unique due to its enhanced solubility and stability compared to other forms. This makes it particularly useful in pharmaceutical formulations and research applications where these properties are critical.
Properties
CAS No. |
83658-36-0 |
|---|---|
Molecular Formula |
C19H23Cl3N2 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C19H21ClN2.2ClH/c1-22(2)12-11-17-13-15-5-3-4-6-18(15)19(21-17)14-7-9-16(20)10-8-14;;/h3-10,17H,11-13H2,1-2H3;2*1H |
InChI Key |
ZQRJDTXMYSCWTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


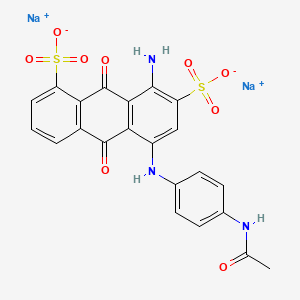
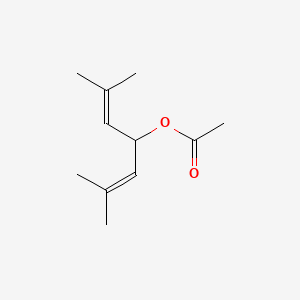
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)

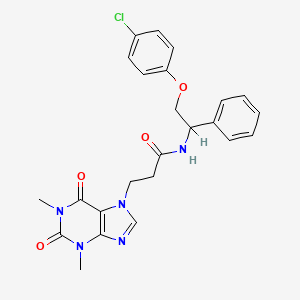

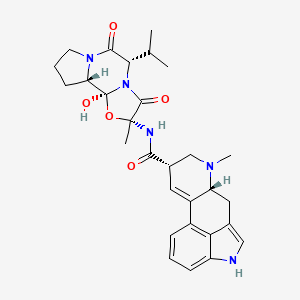
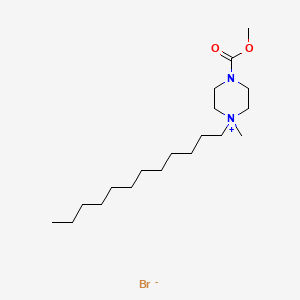
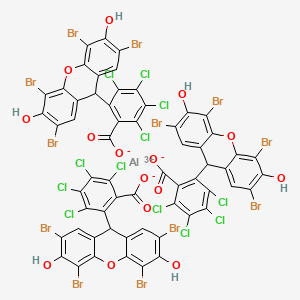
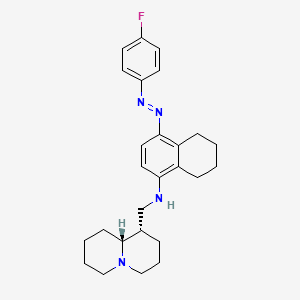

![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
